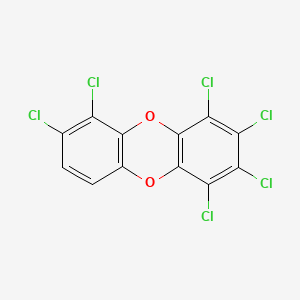

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin

Description

Contextualization within Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dioxin-like Compounds

1,2,3,4,6,7-Hexachlorodibenzo-p-dioxin (HxCDD) is one of 75 possible congeners of polychlorinated dibenzo-p-dioxins (PCDDs). PCDDs are a group of polyhalogenated organic compounds characterized by a dibenzo-p-dioxin (B167043) skeletal structure with chlorine atoms attached at various positions. The toxicity of PCDD congeners is highly dependent on the number and position of these chlorine atoms. ornl.gov

Dioxins, including HxCDD, are not intentionally produced but are formed as unintentional byproducts of various industrial and combustion processes. ornl.gov These processes include waste incineration, the manufacturing of certain pesticides and herbicides, and the chlorine bleaching of paper pulp. Due to their chemical stability and resistance to degradation, they persist in the environment and can accumulate in the food chain. isotope.com

The term "dioxin-like compounds" encompasses a broader group of chemicals that exhibit similar toxicological effects to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This group includes certain polychlorinated dibenzofurans (PCDFs) and polychlorinated biphenyls (PCBs). The toxicity of these compounds is mediated through a common mechanism involving the Aryl Hydrocarbon Receptor (AhR).

To assess the combined toxicity of these complex mixtures, the concept of Toxic Equivalency Factors (TEFs) has been developed. Each dioxin-like compound is assigned a TEF value, which represents its toxicity relative to TCDD (which has a TEF of 1.0). The World Health Organization (WHO) has established consensus TEF values for various PCDDs, PCDFs, and dioxin-like PCBs. For the hexachlorodibenzo-p-dioxin congeners, including 1,2,3,4,6,7-HxCDD, the WHO has assigned a TEF of 0.1, indicating that it is considered to be one-tenth as toxic as TCDD. researchgate.netnih.goveurofins.de

Toxic Equivalency Factors (TEFs) for Selected PCDDs

| Congener | WHO 2005 TEF |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (B196215) (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (B131705) (HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (B131699) (OCDD) | 0.0003 |

Academic and Research Significance of HxCDD in Environmental and Molecular Sciences

From a molecular science perspective, HxCDD is a key compound for studying the structure-activity relationships of dioxin-like compounds. Its interaction with the Aryl Hydrocarbon Receptor (AhR) serves as a model for understanding the molecular mechanisms of toxicity for this class of chemicals. nih.gov By comparing the binding affinity and subsequent biological responses of different congeners like HxCDD to the highly potent TCDD, scientists can elucidate the critical structural features that determine toxicity. This research is crucial for developing predictive models for the toxicity of other halogenated aromatic hydrocarbons.

Furthermore, the study of HxCDD and other dioxins has spurred the development of highly sensitive analytical techniques, such as high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), necessary for their detection at trace levels in complex environmental and biological matrices. thermofisher.compublications.gc.ca

Historical Evolution of Scientific Understanding of Dioxin Chemistry and Environmental Presence

The scientific understanding of dioxin chemistry and its environmental presence has evolved over several decades, driven by a series of environmental and public health crises.

Mid-20th Century: The early recognition of dioxin-related health issues emerged from industrial accidents in chemical plants producing chlorinated phenols. Workers exposed to these chemicals developed a severe skin condition known as chloracne.

1960s-1970s: The widespread use of the herbicide Agent Orange, a mixture of 2,4,5-T and 2,4-D, during the Vietnam War brought dioxins to broader public attention. 2,3,7,8-TCDD was a significant and highly toxic contaminant in Agent Orange. This led to extensive research into the health effects of dioxin exposure on veterans and the Vietnamese population.

1976: The industrial accident in Seveso, Italy, resulted in the release of a large amount of TCDD into the atmosphere, leading to widespread contamination and intensive, long-term health monitoring of the affected population. The Seveso disaster became a critical case study for understanding the acute and chronic health effects of dioxin exposure in humans.

1970s-1980s: The discovery of dioxin contamination at sites like Love Canal and Times Beach in the United States further highlighted the environmental persistence and potential dangers of these compounds, leading to major regulatory actions and the development of remediation strategies.

Late 20th Century to Present: Ongoing research has focused on the ubiquitous background levels of dioxins in the environment and the food chain. This has led to a greater understanding of the chronic, low-dose exposure risks and the development of the Toxic Equivalency Factor (TEF) system for risk assessment. ornl.gov The focus has also shifted to understanding the molecular mechanisms of dioxin toxicity, particularly the role of the Aryl Hydrocarbon Receptor.

This historical progression has shaped our current understanding of 1,2,3,4,6,7-HxCDD and other dioxins as significant environmental contaminants requiring careful monitoring and regulation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBQVWJHLWAFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074063 | |

| Record name | 1,2,3,4,6,7-Hexachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58200-66-1 | |

| Record name | 1,2,3,4,6,7-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7-Hexachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23LQ5FW9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Sources of 1,2,3,4,6,7 Hexachlorodibenzo P Dioxin

Formation Mechanisms of HxCDD and Related PCDDs

The formation of 1,2,3,4,6,7-HxCDD and its related PCDD congeners is a complex process that can be broadly categorized into unintentional byproduct formation in industrial settings and pyrosynthesis during combustion. These pathways involve precursor compounds and specific reaction conditions that facilitate the creation of the stable dioxin structure.

Several industrial activities that utilize chlorine or chlorinated compounds can inadvertently generate PCDDs. The presence of precursor molecules, such as chlorinated phenols, under specific temperature and pressure conditions can lead to the formation of various PCDD congeners, including HxCDD.

The manufacturing of certain organochloride compounds is a well-documented source of PCDD formation. Dioxins, including 1,2,3,4,6,7-HxCDD, can be found as contaminants in commercial organochloride pesticide formulations isotope.com. The synthesis of chlorophenols, which are used as intermediates in the production of pesticides and other chemicals, is particularly susceptible to PCDD formation acs.org.

The primary mechanism involves the condensation of chlorophenoxy radicals acs.orgacs.org. During the production of chlorophenols, precursor molecules can undergo reactions that form PCDDs. For instance, studies on the thermal degradation of 2-chlorophenol have shown the formation of various PCDD congeners acs.org. The reaction pathways are complex and can be influenced by the presence of metal catalysts, such as copper oxides, which can mediate the condensation reactions acs.orgresearchgate.net. It is generally accepted that dioxins can be formed from identifiable precursors like chlorophenols and chlorobenzenes through the reactions of keto and enol forms of phenoxyl radicals acs.org. These radicals can then combine to form PCDDs acs.org. Research has indicated that the dimerization of 2-chlorophenoxy radicals is a major pathway for the formation of PCDDs in the gas phase acs.org.

The pulp and paper industry has historically been a significant source of PCDD emissions, primarily due to the use of elemental chlorine for bleaching wood pulp isotope.comnih.govprinceton.educulturalheritage.org. The bleaching process aims to remove residual lignin (B12514952) from the pulp to increase its brightness princeton.eduworldpapermill.com. When elemental chlorine is used, it reacts with organic molecules in the pulp to form a variety of chlorinated compounds, including PCDDs pc.gov.au.

The dominant congeners formed during elemental chlorine bleaching were 2,3,7,8-TCDD and 2,3,7,8-TCDF nih.govresearchgate.net. The formation of these compounds increases exponentially with the amount of elemental chlorine used nih.govresearchgate.net. In response to environmental concerns, the industry has largely transitioned to Elemental Chlorine-Free (ECF) bleaching, which utilizes chlorine dioxide instead of elemental chlorine nih.govworldpapermill.comresearchgate.net. This transition has been effective in eliminating the formation of 2,3,7,8-TCDD and 2,3,7,8-TCDF nih.govresearchgate.net. However, PCDDs can still be found at background levels in unbleached pulp, bleached pulp, and paper products, necessitating a full congener analysis to determine their origin nih.govresearchgate.net. Some studies have pointed to agrochemicals containing tetrachlorodibenzo-p-dioxins (TeCDD) as a potential source of hexachlorodibenzo-p-dioxins (HxCDDs) found in pulp mill effluents, suggesting a transformation of these precursors during the bleaching process researchgate.net.

| Bleaching Process | Primary PCDD Congeners Formed | Key Findings |

|---|---|---|

| Elemental Chlorine | 2,3,7,8-TCDD, 2,3,7,8-TCDF | Formation increases exponentially with chlorine use nih.govresearchgate.net. |

| Chlorine Dioxide (ECF) | Eliminates formation of 2,3,7,8-TCDD and 2,3,7,8-TCDF nih.govresearchgate.net. | PCDDs may still be present from background sources or precursors nih.govresearchgate.netresearchgate.net. |

The chlorination of water is a critical process for disinfection in both wastewater and drinking water treatment plants. However, this process can lead to the formation of PCDDs, including HxCDD, as unintended byproducts nih.gov. The concentrations of PCDDs in drinking water are typically extremely low, in the picogram per liter (pg/L) or femtogram per liter (fg/L) range, due to their low water solubility and high tendency to adsorb to particles researchgate.net.

Studies have detected various PCDD congeners in drinking water samples, including 2,3,7,8-tetrachlorodibenzodioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin (PeCDD), and octachlorodibenzo-p-dioxin (B131699) (OCDD) researchgate.net. The presence of these compounds is a concern due to their persistent and harmful nature researchgate.net. Research suggests that the pattern of PCDD congeners in water can be influenced by factors such as atmospheric deposition and the presence of precursor compounds in the source water researchgate.net. Advanced water treatment processes, such as reverse osmosis, have been shown to be effective in reducing the concentration of PCDDs in recycled water intended for indirect potable reuse nih.gov.

Combustion processes, particularly at high temperatures and in the presence of chlorine, are a major source of PCDD emissions to the environment. This pyrosynthesis can occur in various types of incinerators and is a significant pathway for the formation of 1,2,3,4,6,7-HxCDD and other PCDDs.

The incineration of municipal solid waste (MSW) and industrial waste is a well-established source of PCDDs, including 1,2,3,4,6,7-HxCDD isotope.comnih.govresearchgate.net. These compounds are formed during the combustion process and can be found in the flue gas, fly ash, and bottom ash of incinerators nih.gov.

The primary mechanism for PCDD formation in incinerators is known as "de novo synthesis," which occurs in the post-combustion zone at temperatures typically between 200 and 450°C nih.govmdpi.comscies.org. This process involves the reaction of carbonaceous material in the fly ash with chlorine sources in the presence of oxygen and metal catalysts, such as copper uva.nl. Studies of MSW incinerators have shown that octachlorodibenzo-p-dioxin (OCDD) and 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (B131705) (HpCDD) are often the major PCDD congeners found in stack gas and ash nih.gov. The congener profiles of PCDDs from incineration are often characterized by a dominance of highly chlorinated dioxins nih.gov. The chlorine content of the waste material is a significant factor influencing the amount of PCDDs formed mdpi.com.

| Incinerator Output | Dominant PCDD Congeners | Key Findings |

|---|---|---|

| Stack Gas | OCDD, 1,2,3,4,6,7,8-HpCDD | Congener profiles are consistent with de novo synthesis nih.gov. |

| Fly Ash | OCDD, 1,2,3,4,6,7,8-HpCDD | Fly ash can contain high concentrations of PCDDs and is a major output pathway to the environment mdpi.com. |

| Bottom Ash | OCDD, 1,2,3,4,6,7,8-HpCDD | PCDD concentrations are generally lower than in fly ash nih.gov. |

Pyrosynthesis and Combustion Processes

Forest Fires and Natural Combustion Events

Forest fires and other natural combustion events, such as volcanic eruptions, are recognized as natural sources of dioxins, including 1,2,3,4,6,7-HxCDD. copernicus.org While these sources are natural, the frequency and intensity of forest fires can be influenced by human activities. The major pollutants from wildland burning are particulate matter, carbon monoxide, and volatile organic compounds. epa.gov The formation of dioxins in these events is complex and depends on various factors, including the type of vegetation burned, the temperature of the fire, and the availability of chlorine.

Wildfires are a significant source of trace gases and aerosols, which can influence the chemical composition of the atmosphere. columbia.edu The emissions from these fires include a wide variety of pollutants, such as greenhouse gases and photochemically reactive compounds. columbia.edu While specific emission factors for 1,2,3,4,6,7-HxCDD from forest fires are not extensively documented, it is understood that this isomer is part of the complex mixture of PCDD/Fs released during such events.

Backyard Burning and Landfill Fires

Uncontrolled combustion of household waste in backyards and accidental fires at landfills are significant anthropogenic sources of dioxins. nswai.orgepa.gov Backyard burning of waste materials can create higher levels of dioxins than industrial incinerators because the combustion is incomplete and occurs at lower, more favorable temperatures for dioxin formation. nswai.org Dioxins are formed when products containing carbon and chlorine are burned, and even small amounts of chlorine are sufficient for their formation. epa.gov

Landfill fires, which can be surface-level or deep-seated, also release a complex mixture of pollutants, including 1,2,3,4,6,7-HxCDD. The composition of the waste, moisture content, and combustion conditions all influence the amount and types of dioxins produced.

Table 1: Emission Factors for Dioxins from Open Burning of Domestic Waste

| Waste Type | Emission Factor to Air (ng TEQ/kg) |

| Garden Waste | 4.4 - 20 |

| Household Waste | 35 |

Source: Adapted from Wevers et al. (2004) as cited in IPEN (2006) rsc.org

Note: TEQ (Toxic Equivalency) is a weighted quantity of a mixture of dioxins and dioxin-like compounds, expressed as the equivalent amount of the most toxic dioxin, 2,3,7,8-TCDD.

De Novo Synthesis Pathways on Combustion Byproducts (e.g., fly ash)

De novo synthesis is a critical pathway for the formation of 1,2,3,4,6,7-HxCDD in the post-combustion zones of incinerators and other thermal processes. This process involves the formation of dioxins from elemental carbon and a chlorine source on the surface of particulate matter, such as fly ash, at temperatures typically ranging from 200 to 400°C. unimib.it

The key components for de novo synthesis are:

A carbon source: Unburned carbon in the fly ash.

A chlorine source: Inorganic chlorides (e.g., NaCl, KCl) or organochlorine compounds.

A metal catalyst: Copper is a well-known catalyst, but other metals like iron can also play a role.

Oxygen: Essential for the oxidation reactions.

During this process, complex reactions occur on the surface of the fly ash particles, leading to the formation of a wide range of PCDD/F congeners, including 1,2,3,4,6,7-HxCDD. The congener profile of the formed dioxins can be influenced by the specific conditions of the combustion process and the composition of the fly ash. Studies have shown that the congener distribution of dioxins in the output streams of incinerators (stack gas, fly ash, and bottom ash) often points to de novo synthesis as the dominant formation mechanism. nih.gov

Precursor Mechanisms Involving Chlorinated Organic Compounds (e.g., chlorophenols, biphenyls)

Another significant pathway for the formation of 1,2,3,4,6,7-HxCDD is through the reaction of precursor compounds, particularly chlorinated phenols. unimib.it In this mechanism, simpler chlorinated aromatic compounds undergo condensation reactions to form the more complex dibenzo-p-dioxin (B167043) structure.

For example, the condensation of two molecules of a trichlorophenol can lead to the formation of a hexachlorodibenzo-p-dioxin. The specific isomers of the resulting HxCDD depend on the chlorine substitution pattern of the precursor chlorophenols and the reaction conditions. While the formation of PCDDs from pentachlorophenol (B1679276) (PCP) in fly ash has been demonstrated, the specific pathways leading to 1,2,3,4,6,7-HxCDD from various chlorophenol precursors are complex and can involve multiple steps. researchgate.net

Isomerization and Dechlorination Processes Affecting HxCDD Formation

The final congener profile of HxCDDs, including the 1,2,3,4,6,7- isomer, can also be influenced by isomerization and dechlorination reactions. Isomerization involves the rearrangement of chlorine atoms on the dibenzo-p-dioxin backbone, potentially converting one HxCDD isomer into another.

Dechlorination is the process of removing chlorine atoms from more highly chlorinated dioxins, such as heptachlorodibenzo-p-dioxins (HpCDDs) and octachlorodibenzo-p-dioxin (OCDD). This process can occur under certain conditions in thermal processes and in the environment. For instance, the reductive dechlorination of 1,2,3,4,6,7,8-HpCDD can lead to the formation of HxCDD isomers. dss.go.th The specific HxCDD isomers formed depend on which chlorine atoms are removed.

Environmental Release and Emission Inventories

Major Anthropogenic Emission Sources and Trends

The primary anthropogenic sources of 1,2,3,4,6,7-HxCDD are industrial and combustion processes. These include:

Waste Incineration: Municipal solid waste, medical waste, and hazardous waste incinerators are significant sources of dioxin emissions. epa.gov Congener profiles from municipal solid waste incinerators often show high concentrations of OCDD and 1,2,3,4,6,7,8-HpCDD. epa.gov

Metal Smelting and Refining: Secondary copper smelting and other metallurgical processes can release dioxins.

Cement Kilns: The high temperatures and presence of chlorine in the raw materials and fuels used in cement kilns can lead to the formation of dioxins.

Industrial Boilers: Wood-fired industrial boilers are also a source of dioxin emissions. nih.gov

Emission inventories compiled by environmental agencies provide estimates of the total releases of dioxins from various sources. These inventories have shown a significant reduction in dioxin emissions from many industrial sources in developed countries over the past few decades due to stricter regulations and improved emission control technologies. epa.gov However, emissions from uncontrolled sources like backyard burning and landfill fires remain a concern.

Table 2: Congener Profile of PCDD/Fs in Stack Gas from a Small-Scale Waste Incinerator

| Congener | Percentage of Total PCDD/Fs |

| OCDD | 25-35% |

| 1,2,3,4,6,7,8-HpCDD | Follows OCDD in abundance |

| 1,2,3,6,7,8-HpCDF | Main PCDF congener |

| 2,3,4,6,7,8-HxCDF | Follows 1,2,3,6,7,8-HpCDF |

| 2,3,4,7,8-PeCDF | Follows 2,3,4,6,7,8-HxCDF |

Source: Adapted from Lin et al. (2019) nih.gov

Note: This table shows the relative abundance of major congeners and indicates the complexity of the dioxin mixture emitted. The presence of 1,2,3,4,6,7,8-HpCDD suggests the potential for its dechlorination to HxCDD isomers.

Contribution from Natural Sources (e.g., volcanoes)

While the primary sources of polychlorinated dibenzo-p-dioxins (PCDDs) in the environment are anthropogenic, natural processes also contribute to their formation and distribution. researchgate.net Natural combustion events, such as forest fires and volcanic eruptions, are recognized as sources of dioxins. clu-in.orgscielo.br These high-temperature events can create conditions suitable for the formation of PCDDs and polychlorinated dibenzofurans (PCDFs). researchgate.net

The formation of dioxins in events like volcanic eruptions is a complex process involving the de novo synthesis from precursors in the presence of chlorine and a carbon source at high temperatures. Although volcanic eruptions and forest fires are cited as natural sources, their contribution to the current global levels of PCDD accumulation is generally considered minor in comparison to industrial and other human-related activities. scielo.br

Research into the specific congener profiles from natural sources is ongoing. Studies have identified what is sometimes referred to as a "natural formation pattern" in certain geological materials like kaolinitic clay, which is distinct from the patterns associated with industrial emissions. manchester.ac.uk This pattern is often characterized by a high ratio of specific congeners, such as 1,2,3,7,8,9-HxCDD to 1,2,3,6,7,8-HxCDD, and a notable absence of most chlorinated dibenzofurans.

Direct, detailed research quantifying the specific emission of 1,2,3,4,6,7-Hexachlorodibenzo-p-dioxin from volcanic eruptions is limited in publicly available scientific literature. While it is plausible that this isomer is formed along with other PCDDs during such events, specific data on its concentration in volcanic emissions are not well-documented. Therefore, a precise quantitative contribution of volcanoes to the environmental load of 1,2,3,4,6,7-HxCDD cannot be definitively established based on current research.

The table below summarizes the classes of compounds relevant to the discussion of natural dioxin formation.

| Compound Class | Abbreviation | General Description |

| Polychlorinated dibenzo-p-dioxins | PCDDs | A group of 75 structurally related chemical compounds, or congeners, that are persistent environmental pollutants. |

| Polychlorinated dibenzofurans | PCDFs | A group of 135 related compounds that often co-occur with PCDDs and have similar toxic properties. |

Environmental Fate and Transport of 1,2,3,4,6,7 Hexachlorodibenzo P Dioxin

Atmospheric Transport and Deposition Dynamics

Once released into the atmosphere from sources such as industrial processes and combustion, 1,2,3,4,6,7-H6CDD undergoes complex transport and deposition processes.

Particulate-Phase Association in Ambient Air

Due to its low vapor pressure, 1,2,3,4,6,7-H6CDD predominantly exists in the atmosphere adsorbed to particulate matter rather than in the gas phase. Research indicates that higher molecular weight polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), including hexachlorinated congeners, are typically associated with particulates. aaqr.org This association is a critical factor in the compound's atmospheric residence time and mode of transport. The distribution between the gas and particulate phases is temperature-dependent, with a greater fraction associating with particles in colder temperatures. aaqr.org

Wet and Dry Deposition Processes

The removal of 1,2,3,4,6,7-H6CDD from the atmosphere occurs through wet and dry deposition.

Wet Deposition: This process involves the scavenging of aerosol particles, to which the H6CDD is bound, by precipitation such as rain, snow, or fog.

Dry Deposition: This refers to the gravitational settling of these particles or their impact with surfaces on the Earth.

Because 1,2,3,4,6,7-H6CDD is strongly bound to atmospheric particles, its deposition velocity is primarily controlled by the size and characteristics of these particles.

Long-Range Atmospheric Transport Mechanisms

The association of 1,2,3,4,6,7-H6CDD with fine aerosol particles facilitates its transport over vast distances, far from its original sources. nih.gov This long-range transport potential is a hallmark of persistent organic pollutants (POPs). copernicus.org The mechanism allows the compound to reach remote ecosystems like the Arctic. nih.govcopernicus.org This transport can occur over timescales of weeks to months. ucar.edu The process, sometimes referred to as the "grasshopper effect," can involve cycles of deposition to the Earth's surface and subsequent re-volatilization and further transport, driven by temperature changes. copernicus.org

Distribution and Mobility in Environmental Matrices

Upon deposition, 1,2,3,4,6,7-H6CDD partitions into soil and aquatic environments, where its mobility is limited by its strong adsorptive properties.

Partitioning and Mobility in Soil Environments

In terrestrial environments, 1,2,3,4,6,7-H6CDD exhibits very low mobility. Due to its hydrophobic nature, it binds strongly to the organic fraction of soil. This high sorption affinity is quantified by a high organic carbon-water (B12546825) partition coefficient (Koc). cdc.gov A high Koc value indicates that the chemical will be tightly bound to soil organic matter, significantly restricting its ability to leach into groundwater. cdc.gov Consequently, 1,2,3,4,6,7-H6CDD tends to accumulate in the upper, organic-rich layers of the soil column. Furthermore, it is highly persistent, with studies on the related 1,2,3,6,7,8-HxCDD isomer showing a soil half-life of approximately 20 years. epa.gov

Table 1: Environmental Partitioning and Persistence Characteristics

| Parameter | Characteristic Value/Behavior | Implication for 1,2,3,4,6,7-H6CDD |

|---|---|---|

| Atmospheric Phase | Predominantly Particulate-Bound | Subject to long-range transport with aerosols. |

| Soil Mobility | Low (High Koc) | Strongly adsorbs to soil organic matter; low potential for leaching to groundwater. cdc.gov |

| Soil Half-Life | Very Long (~20 years for a related HxCDD isomer) | Highly persistent in the soil environment. epa.gov |

| Aquatic Partitioning | High Adsorption to Sediment (High Koc) | Accumulates in bed sediments, which act as a long-term sink. cdc.govnih.gov |

Adsorption to Suspended Solids and Sediment in Aquatic Systems

When 1,2,3,4,6,7-H6CDD enters aquatic systems through deposition or runoff, it rapidly partitions from the water column to suspended particulate matter and bottom sediments. Its very low water solubility and high hydrophobicity drive this behavior. The extent of adsorption is strongly correlated with the organic carbon content of the sediment; sediments with higher organic content exhibit a greater capacity for sorption. nih.gov This process leads to the accumulation of 1,2,3,4,6,7-H6CDD in aquatic sediments, which become the primary reservoir and long-term sink for this compound in the aquatic environment. nih.gov The strong binding to sediment particles also reduces its bioavailability in the water column.

Volatilization from Moist Soil and Water Surfaces

Volatilization is a key process by which chemicals are transported from soil or water into the atmosphere. This tendency is largely governed by a compound's Henry's Law constant. For 1,2,3,4,6,7-HxCDD, estimated Henry's Law constants suggest a potential for volatilization from water surfaces. henrys-law.org For instance, the Henry's Law constant for the related isomer 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (B196215) is estimated as 1.9 x 10⁻⁶ atm-m³/mole, which indicates it is expected to volatilize from water. nih.gov

However, the actual rate of volatilization from natural water bodies is significantly reduced by the compound's strong tendency to adsorb to suspended solids and sediment. nih.gov While the volatilization half-life from a model river (1 meter deep) might be estimated at around 9 days, this value increases substantially in environments with high particulate matter. nih.gov When adsorption is factored in, the estimated volatilization half-life from a model pond can extend to 65 years or more. nih.govepa.gov Based on its low vapor pressure, 1,2,3,4,6,7-HxCDD is not expected to volatilize significantly from dry soil surfaces. nih.gov

Henry's Law Constants for HxCDD Isomers

| Isomer | Henry's Law Constant (atm-m³/mole) | Source |

|---|---|---|

| 1,2,3,4,6,7-HxCDD | 1.5 - 2.5 (mol/(m³Pa)) | henrys-law.org |

| 1,2,3,7,8,9-HxCDD | 1.9 x 10⁻⁶ (Estimated) | nih.gov |

| 1,2,3,4,7,8-HxCDD | 5.7 x 10⁻⁶ (Estimated) | nih.gov |

Uptake by Vegetation and Terrestrial Surfaces

Dioxins, including HxCDD isomers, are subject to long-range atmospheric transport and are deposited onto terrestrial and aquatic environments globally through both wet and dry deposition. amazonaws.comcore.ac.uk Research indicates that the removal efficiency of dioxins from the atmosphere via dry deposition increases with the degree of chlorination. core.ac.uk

Once deposited, 1,2,3,4,6,7-HxCDD can be taken up by plants, representing a significant entry point into the food chain. dioxin20xx.org Studies of contaminated sites have shown that various plant species can absorb and adsorb dioxins from the soil. dioxin20xx.org For example, in a heavily contaminated area in Taiwan, the paper mulberry (Boussonetiapapyrifera) and cutleaf groundcherry (Physalisangulata) were identified as species that can effectively accumulate dioxins. dioxin20xx.org The primary mechanism for plant contamination is often the deposition of airborne particles onto the plant surfaces, followed by absorption into the cuticle. The transfer from soil to plants can also occur, particularly to the roots, though translocation to other parts of the plant is often limited. nih.gov However, some research suggests that direct plant uptake from the soil may account for only a very small percentage (e.g., 0.001–1.5%) of the total dioxin loss from soil, indicating this pathway's contribution can be minor compared to other degradation processes in certain conditions. acs.org

Environmental Transformation and Degradation Pathways

Despite their persistence, HxCDDs are subject to slow transformation and degradation in the environment through processes such as photolysis and biodegradation.

Photolysis and Photodegradation in Surface Compartments

Photolysis, or the breakdown of chemical compounds by light, is a primary degradation pathway for dioxins in surface environments. nih.gov In the atmosphere, the half-life of a mixture of HxCDD isomers exposed to natural sunlight has been estimated to be between 2.7 and 12.4 hours. epa.gov

In aquatic systems, photolysis occurs at the water's surface, with studies on the related 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) showing a half-life of about 21 hours in summer. epa.gov The process involves reductive dechlorination, where chlorine atoms are sequentially removed from the dioxin molecule. nih.gov For example, direct photolysis of 1,2,3,6,7,8-HxCDD leads to the formation of less chlorinated pentachlorodibenzo-p-dioxins (PeCDDs) and eventually 2,3,7,8-TCDD. nih.gov The effectiveness of photolysis is, however, limited to the top layers of soil and water, as sunlight cannot penetrate deeper. epa.gov Furthermore, the strong adsorption of HxCDD to sediment and soil particles shields it from light, significantly reducing the rate of photodegradation in these compartments. epa.gov

Biodegradation in Soil and Aquatic Environments

Microbial activity is a crucial, albeit very slow, pathway for the degradation of HxCDDs in soil and aquatic environments. nih.gov The susceptibility of a dioxin molecule to microbial attack is highly dependent on its specific chlorine substitution pattern. nih.govresearchgate.net

Certain bacteria have demonstrated the ability to degrade specific HxCDD isomers. Notably, the bacterium Sphingomonas wittichii strain RW1 can metabolize 1,2,3,4,7,8-HxCDD. nih.govresearchgate.netnih.gov In laboratory studies, this strain transformed the compound into metabolites such as 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. nih.gov After 120 hours of incubation, approximately 28% of the consumed 1,2,3,4,7,8-HxCDD was converted into 3,4,5,6-tetrachlorocatechol. nih.gov This demonstrates that specific microorganisms possess the enzymatic machinery to initiate the breakdown of these highly chlorinated compounds. However, the same strain was unable to transform the less-chlorinated 1,2,3,7,8-pentachlorodibenzo-p-dioxin, highlighting the specificity of these biological processes. nih.govresearchgate.net Other isomers, such as 1,2,3,6,7,8-HxCDD, are considered to be highly resistant to biodegradation. epa.gov

Persistence and Environmental Half-lives of HxCDD Isomers

Due to their chemical stability and resistance to degradation, HxCDD isomers are classified as persistent organic pollutants (POPs). epa.gov Their environmental half-lives—the time it takes for half of the initial amount of a substance to disappear—are typically measured in years or even decades.

Field studies have provided estimates for the persistence of various HxCDD isomers in soil. These values vary depending on the specific isomer, soil type, and environmental conditions. The long half-lives underscore the long-term contamination potential of these compounds following their release into the environment.

Environmental Half-Life of HxCDD Isomers in Soil

| HxCDD Isomer | Estimated Soil Half-Life (Years) | Source/Comment |

|---|---|---|

| 1,2,3,4,7,8-HxCDD | 3.0 | acs.org |

| 1,2,3,6,7,8-HxCDD | 3.82 | acs.org |

| 1,2,3,6,7,8-HxCDD | ~20 | From a sludge-amended soil field study. epa.gov |

| 1,2,3,7,8,9-HxCDD | 5.55 | acs.org |

| Hexachlorodibenzo-p-dioxin (unspecified) | 3.5 | Estimated from human fat tissue analysis. wikipedia.org |

Analytical Methodologies for 1,2,3,4,6,7 Hexachlorodibenzo P Dioxin Quantification and Profiling

Advanced Sampling Procedures for Environmental Matrices

The initial and one of the most critical stages in the analysis of 1,2,3,4,6,7-HxCDD is the collection of a representative sample from the environmental matrix of interest. The sampling strategy must be carefully designed to account for the physical and chemical properties of the compound and the specific characteristics of the matrix.

High-volume air samplers (HVAS) are commonly employed for the collection of dioxins, including 1,2,3,4,6,7-HxCDD, from the ambient air. jst.go.jp These devices draw a large volume of air, typically at flow rates ranging from 100 to 700 L/min, through a filter and a sorbent material to capture both particulate-bound and gas-phase compounds. env.go.jp

A typical HVAS setup for dioxin sampling consists of a quartz or glass fiber filter (QFF) to collect airborne particles, followed by a cartridge containing a solid adsorbent, most commonly polyurethane foam (PUF), to trap vapor-phase dioxins. jst.go.jpdioxin20xx.org The sampling duration can vary from 24 hours to several days or even a month to achieve the necessary detection limits, as the atmospheric concentrations of dioxins have been decreasing. jst.go.jpenv.go.jp For long-term sampling, it's crucial to ensure that there is no loss of the collected analytes. jst.go.jp

Table 1: Typical High-Volume Air Sampler Parameters for Dioxin Collection

| Parameter | Description |

| Sampler Type | High-Volume Air Sampler (HVAS) |

| Filter | Quartz Fiber Filter (QFF) or Glass Fiber Filter (GFF) |

| Sorbent | Polyurethane Foam (PUF) plugs |

| Flow Rate | 100 - 700 L/min |

| Sampling Duration | 24 hours to 30 days or longer |

The collection of 1,2,3,4,6,7-HxCDD from other environmental matrices requires specific protocols to ensure the integrity and representativeness of the samples. nih.govepa.gov For water samples, large volumes are typically collected in clean glass containers. nih.gov Soil and sediment sampling often involves the collection of core samples or surface grabs, with care taken to avoid cross-contamination. epa.govastm.org

Sludge from wastewater treatment plants or industrial processes is another important matrix that is sampled to assess dioxin contamination. nih.govepa.gov Tissue samples, such as from fish or other wildlife, are collected to evaluate bioaccumulation. nih.gov All samples must be stored in appropriate containers, typically glass, and kept cool to prevent degradation of the target analytes before analysis. epa.gov The U.S. Environmental Protection Agency (EPA) provides detailed guidance on sampling procedures for dioxin analysis in various matrices. epa.gov

Sample Preparation, Extraction, and Cleanup Strategies

Following sample collection, a multi-step preparation process is necessary to isolate 1,2,3,4,6,7-HxCDD from the complex sample matrix and remove interfering compounds. This process is crucial for achieving the low detection limits required for dioxin analysis.

The choice of extraction method depends on the sample matrix. Solvent extraction is a widely used technique for isolating dioxins from various environmental samples. thermofisher.com

Soxhlet extraction is a classic and robust method that has been traditionally used for the extraction of dioxins from solid samples like soil, sediment, and fly ash. thermofisher.com This technique involves continuously washing the sample with a hot solvent, such as toluene, for an extended period (e.g., 16 to 24 hours). env.go.jp

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), is a more modern and efficient alternative to Soxhlet extraction. thermofisher.comfms-inc.com ASE uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples with smaller volumes of solvent and in a much shorter time (typically less than 30 minutes). thermofisher.com

For aqueous samples, liquid-liquid extraction with a suitable organic solvent is commonly employed.

After extraction, the sample extract contains a complex mixture of compounds that can interfere with the analysis of 1,2,3,4,6,7-HxCDD. Therefore, a thorough cleanup procedure is essential. food-safety.com This typically involves one or more column chromatography steps to separate the target analytes from interfering substances. nih.govepa.gov

Commonly used adsorbents for column chromatography in dioxin analysis include:

Silica gel: Often modified with sulfuric acid or potassium hydroxide (B78521) to remove lipids and other organic interferences. sigmaaldrich.com

Alumina: Used to separate dioxins from other chlorinated compounds like polychlorinated biphenyls (PCBs). env.go.jp

Florisil: A magnesium-silicate gel used for the cleanup of pesticide residues and other chlorinated hydrocarbons. sigmaaldrich.com

Activated carbon: Utilized to fractionate dioxins based on their planarity, effectively separating them from non-planar interferences. sigmaaldrich.com

The combination and sequence of these cleanup steps are tailored to the specific sample matrix and the analytical requirements. epa.gov

Table 2: Common Cleanup Adsorbents and Their Functions in Dioxin Analysis

| Adsorbent | Function |

| Acid/Base Modified Silica Gel | Removes lipids and polar interfering compounds |

| Alumina | Separates dioxins from PCBs and other chlorinated compounds |

| Florisil | Removes chlorinated pesticides and other polar interferences |

| Activated Carbon | Separates planar molecules (dioxins) from non-planar interferences |

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) Analysis

The instrumental analysis of 1,2,3,4,6,7-HxCDD is almost exclusively performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). env.go.jpnih.gov This technique provides the high selectivity and sensitivity necessary to detect and quantify dioxins at the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) levels. epa.gov

High-Resolution Gas Chromatography (HRGC) utilizes a long capillary column (e.g., 60 meters) to separate the individual dioxin congeners from each other. epa.gov This separation is crucial as the toxicity of dioxins varies significantly between different isomers.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation of target analytes from interfering ions with the same nominal mass. env.go.jp The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode, where only specific ions characteristic of the target dioxin congeners are monitored, further enhancing the selectivity and sensitivity of the analysis. env.go.jp Isotope dilution is a common quantification technique where a known amount of an isotopically labeled standard (e.g., ¹³C₁₂-1,2,3,4,6,7-HxCDD) is added to the sample prior to extraction. epa.gov The ratio of the response of the native analyte to the labeled standard is used to calculate the concentration, which corrects for any losses during the sample preparation and analysis process.

Isotope Dilution High Resolution Gas Chromatography/High Resolution Mass Spectrometry (EPA Method 1613, 8280, 8290)

Isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,4,6,7-HxCDD. eurofinsus.comnih.gov Several U.S. Environmental Protection Agency (EPA) methods, namely 1613, 8280, and 8290, outline the procedures for this analysis. well-labs.comepa.govepa.gov

EPA Method 1613 is designed for the determination of tetra- through octa-chlorinated dioxins and furans in a wide range of matrices such as water, soil, sediment, sludge, and tissue. well-labs.comepa.gov This method employs isotope dilution, where a known amount of a labeled isotopic analog of the target analyte (e.g., ¹³C₁₂-1,2,3,4,6,7,8-HpCDD) is added to the sample before extraction. epa.gov This allows for the correction of any analyte losses during sample preparation and analysis, ensuring high accuracy and precision. The analysis is performed using HRGC to separate the different congeners, followed by HRMS for detection and quantification. well-labs.com The mass spectrometer is operated at a resolving power of ≥10,000 to differentiate the target analytes from potential interferences. thermofisher.comgcms.cz

EPA Method 8280 is a high-resolution gas chromatography/low-resolution mass spectrometry (HRGC/LRMS) method suitable for the analysis of PCDDs and polychlorinated dibenzofurans (PCDFs) in various environmental samples. epa.govisotope.com While it uses a lower resolution mass spectrometer compared to Method 1613, it is still capable of providing sensitive and specific measurements. This method is often used for samples with higher concentrations of dioxins. well-labs.com

EPA Method 8290 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the analysis of PCDDs and PCDFs. well-labs.comhubspotusercontent-na1.netereying.com It is similar to Method 1613 in its use of isotope dilution and high-resolution instrumentation. Method 8290 is designed for the determination of 17 specific 2,3,7,8-substituted PCDD and PCDF congeners, including 1,2,3,4,6,7-HxCDD. eurofinsus.com

These methods involve extensive sample preparation, including extraction, cleanup, and concentration steps, to remove interfering compounds and enrich the target analytes before instrumental analysis. nemi.gov

Congener-Specific Separation and Identification

The separation and identification of individual dioxin congeners are crucial because the toxicity of different congeners can vary significantly. nih.gov High-resolution gas chromatography is the primary technique used for this purpose. Capillary columns with specific stationary phases, such as DB-5, are commonly employed to achieve the necessary separation of the various HxCDD isomers. epa.govepa.gov

The identification of 1,2,3,4,6,7-HxCDD is based on several criteria:

Retention Time: The retention time of the analyte in the sample must match that of a known standard within a specified window.

Isotope Ratio: The ratio of the two most abundant ions in the molecular ion cluster of the native analyte must match the theoretical ratio within a certain tolerance.

Co-elution with Labeled Standard: The native analyte must co-elute with its corresponding isotopically labeled internal standard.

By meeting these strict criteria, the method ensures the unambiguous identification and congener-specific quantification of 1,2,3,4,6,7-HxCDD.

Detection and Quantitation Limits in Various Matrices

The detection and quantitation limits for 1,2,3,4,6,7-HxCDD are dependent on the sample matrix, the level of interferences, and the specific analytical method used. well-labs.comwell-labs.com Generally, HRGC/HRMS methods like EPA 1613 and 8290 can achieve extremely low detection limits, often in the parts-per-quadrillion (ppq) to parts-per-trillion (ppt) range. well-labs.com

Table 1: Typical Detection and Quantitation Limits for 1,2,3,4,6,7-HxCDD| Matrix | EPA Method | Typical Detection Limit | Typical Quantitation Limit |

|---|---|---|---|

| Water | 1613 | 50 pg/L nih.gov | 10-100 pg/L hubspotusercontent-na1.net |

| Soil/Sediment | 8290A | 0.20 ng/kg dtsc-ssfl.com | 1-10 ng/kg hubspotusercontent-na1.net |

| Tissue | 1613 | Variable | 1-10 ng/kg nemi.gov |

| Fly Ash | 8280A | Variable | 2.5 µg/kg nih.gov |

It is important to note that these are typical values, and the actual limits for a specific analysis may vary. The presence of interfering compounds can elevate the detection and quantitation limits. nih.gov

Selected Ion Monitoring (SIM) and Lock Mass Techniques

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances sensitivity. easlab.comwikipedia.org Instead of scanning the entire mass spectrum, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analyte of interest. epa.govepa.gov For 1,2,3,4,6,7-HxCDD, the two most abundant ions in its molecular ion cluster are monitored. This targeted approach increases the dwell time on the ions of interest, leading to a better signal-to-noise ratio and, consequently, lower detection limits. nih.gov

Lock Mass Techniques are employed to ensure high mass accuracy during the analysis. thermofisher.com A reference compound with a known exact mass is continuously introduced into the mass spectrometer. gcms.cz The instrument's software uses this reference mass to correct for any drift in the mass calibration during the analytical run. waters.com This ensures that the measured masses of the target analyte ions are consistently accurate, which is a critical requirement for confident identification, especially at low concentrations. thermofisher.comgcms.cz

Quality Assurance and Quality Control (QA/QC) in Dioxin Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and defensible data in dioxin analysis. epa.govlanl.gov These procedures are integrated into every step of the analytical process, from sample collection to data reporting. Key QA/QC elements include:

Method Blanks: A method blank, consisting of all reagents and materials used in the analysis but without the sample matrix, is processed alongside the samples. This helps to identify any contamination introduced during the analytical process. epa.gov

Laboratory Control Samples (LCS): An LCS is a clean matrix spiked with a known concentration of the target analytes. It is used to monitor the performance of the entire analytical method.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of the target analytes is added to a portion of the sample (matrix spike) and a duplicate portion (matrix spike duplicate). These are used to assess the effect of the sample matrix on the analytical method's accuracy and precision.

Internal Standards: Isotopically labeled internal standards are added to every sample, blank, and standard. epa.gov They are used to quantify the native analytes and correct for variations in instrument response and recovery.

Calibration: The instrument is calibrated using a series of standards containing known concentrations of the target analytes. The calibration is verified at regular intervals to ensure the instrument's response remains stable.

Ion Abundance Ratios: The ratio of the quantitation and confirmation ions for each analyte must fall within a specified range of the theoretical value for positive identification. epa.gov

Environmental Forensics and Source Apportionment

Environmental forensics utilizes chemical and physical evidence to identify the source, timing, and extent of environmental contamination. itrcweb.org For dioxins, congener profiling and fingerprinting are powerful tools for source apportionment. nih.gov

Congener Profiling and Fingerprinting in Contaminated Media

Different sources of dioxin contamination, such as industrial processes, combustion, and the use of certain chemicals, often produce characteristic patterns or "fingerprints" of dioxin congeners. nih.gov By analyzing the relative abundance of different congeners, including 1,2,3,4,6,7-HxCDD, in a contaminated sample, it is possible to infer the likely source of the contamination.

For example, the congener profile from a municipal waste incinerator will differ from that of a pulp and paper mill that uses chlorine bleaching. By comparing the congener profile of a contaminated soil or sediment sample to the profiles of known sources, environmental scientists can trace the pollution back to its origin. thermofisher.com

However, it is important to consider that environmental processes such as weathering, transport, and bioaccumulation can alter the original congener profile over time. nih.govnih.gov Therefore, a thorough understanding of these processes is necessary for accurate source apportionment.

Isomer Ratios in Different Source Categories

The distribution of hexachlorodibenzo-p-dioxin (HxCDD) isomers, including 1,2,3,4,6,7-HxCDD, is not uniform across different emission sources. The specific conditions of formation, such as temperature, precursor compounds, and the presence of catalysts, heavily influence the resulting isomer pattern.

Municipal Waste Incineration

Table 1: Relative Percentage of 1,2,3,4,6,7,8-HpCDD and OCDD in PCDDs from Waste Resin Incineration

| Compound | Relative Percentage (%) |

|---|---|

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (B131705) (1,2,3,4,6,7,8-HpCDD) | 31.3 |

| Octachlorodibenzo-p-dioxin (B131699) (OCDD) | 35.1 |

Cement Kilns

Cement kilns, particularly those co-processing hazardous wastes, are another notable source of PCDD/F emissions. The congener profiles in cement kiln dust (CKD) and flue gas often show a predominance of higher chlorinated dioxins. Research indicates that 1,2,3,4,6,7,8-HpCDD and OCDD are significant contributors to the total mass concentration of PCDDs, with their combined contribution ranging from 48.7% to 82.0%. epa.gov The specific ratio of 1,2,3,4,6,7-HxCDD within the HxCDD homologue group is a critical parameter for source-specific fingerprinting.

Table 2: Combined Contribution of 1,2,3,4,6,7,8-HpCDD and OCDD in Cement Kiln Emissions

| Congeners | Combined Contribution Range (%) |

|---|---|

| 1,2,3,4,6,7,8-HpCDD and OCDD | 48.7 - 82.0 |

Chemical Manufacturing: Pentachlorophenol (B1679276) Production

The production of chemicals, such as the wood preservative pentachlorophenol (PCP), can be a significant historical and ongoing source of dioxin contamination. Technical-grade PCP is known to contain a variety of PCDD and PCDF isomers as impurities. Analysis of commercial PCP has revealed the presence of mixed isomers of hexachlorodibenzo-p-dioxin. nih.gov While detailed isomer-specific ratios for 1,2,3,4,6,7-HxCDD in historical PCP formulations are not extensively documented in readily available literature, the presence of HxCDD isomers is a known characteristic of this source.

Metallurgical Industries

Secondary copper smelters are recognized as a source of PCDD/F emissions. The congener profiles from these facilities can be complex and are influenced by the composition of the scrap material and the smelting process itself. Studies of emissions from secondary copper smelters have shown that congeners with seven and eight chlorine atoms tend to prevail in the congener profiles, which is indicative of the de novo synthesis pathway. dioxin20xx.org Further research is needed to delineate the specific isomer ratios of 1,2,3,4,6,7-HxCDD from this source category.

Molecular Mechanisms and Cellular Interactions of 1,2,3,4,6,7 Hexachlorodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

The activation of the AhR pathway is a multi-step process that begins in the cytoplasm and concludes in the nucleus with the regulation of target gene transcription.

In its inactive state, the AhR is located in the cytoplasm as part of a protein complex. This complex includes two molecules of heat shock protein 90 (Hsp90), the AHR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23. nih.govnih.govresearchgate.net This chaperone complex stabilizes the AhR, maintaining it in a conformation that is receptive to ligand binding. nih.gov

Upon entry into the cell, HxCDD, a potent AhR ligand, binds to the PAS-B domain of the AhR. kenyon.edu This binding event triggers a conformational change in the AhR protein. nih.govoregonstate.edu This change leads to the dissociation of the chaperone proteins, particularly XAP2, which exposes a nuclear localization sequence (NLS) on the AhR. nih.govyoutube.com

With the NLS exposed, the HxCDD-AhR complex is recognized by the cellular import machinery and actively transported from the cytoplasm into the nucleus. nih.govkenyon.edunih.gov This translocation is a critical step, as it moves the activated receptor to the site of gene regulation. oregonstate.edu While Hsp90 may remain associated with the AhR during translocation, its release is completed within the nucleus. nih.gov

Once inside the nucleus, the ligand-bound AhR dissociates from any remaining chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. nih.govkenyon.eduplos.orgmdpi.com ARNT is a constitutively expressed nuclear protein that is essential for the AhR to become transcriptionally active. plos.orguos.ac.kr The dimerization occurs through the basic helix-loop-helix (bHLH) and PAS domains of both proteins, creating a functional transcription factor complex. pnas.orgnih.gov

The newly formed HxCDD-AhR-ARNT complex is now capable of binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs). kenyon.eduoregonstate.edunih.gov These elements are located in the promoter regions of target genes and typically contain the core nucleotide sequence 5'-TNGCGTG-3'. nih.govoregonstate.edu The binding of the AhR-ARNT complex to these response elements is a prerequisite for the subsequent regulation of gene transcription. nih.gov This interaction allows the complex to recruit co-activator proteins, which facilitate the initiation of transcription. oregonstate.edu

| Stage | Key Molecular Event | Cellular Location |

| 1. Ligand Binding | HxCDD binds to the PAS-B domain of the cytosolic AhR. | Cytoplasm |

| 2. Chaperone Release | Conformational change in AhR leads to the dissociation of chaperone proteins (Hsp90, AIP, p23). | Cytoplasm |

| 3. Nuclear Translocation | The HxCDD-AhR complex moves into the nucleus. | Cytoplasm to Nucleus |

| 4. Dimerization | The HxCDD-AhR complex dimerizes with ARNT. | Nucleus |

| 5. DNA Binding | The HxCDD-AhR-ARNT heterodimer binds to XREs/DREs in the promoter regions of target genes. | Nucleus |

Transcriptional Regulation of Target Genes

The binding of the HxCDD-AhR-ARNT complex to DREs initiates the recruitment of the transcriptional machinery, leading to an increase in the transcription of adjacent downstream genes.

A primary and well-characterized consequence of AhR activation by compounds like HxCDD is the induction of a battery of genes encoding xenobiotic metabolizing enzymes. youtube.com This includes members of the Cytochrome P450, family 1, such as CYP1A1, CYP1A2, and CYP1B1. mdpi.comresearchgate.net These enzymes are involved in the metabolic processing of a wide range of foreign compounds. The induction of these genes is a direct result of the AhR-ARNT complex binding to DREs in their promoter regions. nih.gov For instance, TCDD, a related dioxin, has been shown to induce the expression of CYP1A1, CYP1A2, and CYP1B1 in a dose-dependent manner in rat liver. nih.govresearchgate.net Studies in primary human hepatocytes have confirmed that the induction of these CYP enzymes by TCDD is dependent on the presence and activation of the AhR. researchgate.net

| Gene | Function | Role in HxCDD Response |

| CYP1A1 | Metabolizes polycyclic aromatic hydrocarbons (PAHs) and other xenobiotics. | Strongly induced by HxCDD via AhR activation. nih.govnih.gov |

| CYP1A2 | Metabolizes aromatic amines, and some drugs and procarcinogens. | Induced by HxCDD, contributing to the metabolic response. mdpi.comnih.gov |

| CYP1B1 | Involved in the metabolism of estrogens and various xenobiotics. | Upregulated following HxCDD exposure through the AhR pathway. researchgate.netnih.gov |

Modulation of Gene Expression Beyond Canonical Metabolism

The binding of HxCDD to the AhR initiates a signaling cascade that culminates in the altered expression of a wide array of genes. While the induction of cytochrome P450 enzymes, the canonical metabolic pathway, is a well-established consequence of AhR activation, the influence of HxCDD extends to a diverse set of genes involved in various cellular processes. This non-canonical gene regulation is critical to understanding the full spectrum of HxCDD's biological effects.

Research has shown that AhR activation can lead to the regulation of genes that lack the classic dioxin-responsive element (DRE) in their promoter regions. This occurs through several mechanisms, including the interaction of the activated AhR with other transcription factors and co-regulator proteins. These non-canonical pathways are pivotal in mediating cellular responses related to inflammation, immune function, and cell growth.

A comparative study investigating the effects of TCDD and 1,2,3,4,7,8-HxCDD, a closely related isomer, revealed that both compounds affect body weight by decreasing insulin-like growth factor I (IGF-I) signaling. oup.com This suggests that HxCDD can modulate gene expression within pathways that control metabolic and growth-related processes, extending beyond the typical detoxification responses. The study found that both dioxins inhibited the activity of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis, at both the mRNA and protein levels. oup.com

Furthermore, studies comparing the toxic equivalency factors (TEFs) of various dioxin congeners have provided insights into their relative potencies in inducing AhR-mediated gene expression. For instance, a study using a rainbow trout cell line (RTL-W1) and a rat hepatoma cell line (H4IIE) found that the TEFs for 1,2,3,6,7,8-HxCDD were significantly higher in the fish cell line compared to the mammalian cell line, highlighting species-specific differences in gene expression responses. researchgate.net

Table 1: Selected Genes Modulated by AhR Activation Beyond Canonical Metabolism

| Gene Category | Example Genes | Cellular Function |

| Cell Cycle Regulation | p21Cip1 | Inhibits cell cycle progression |

| Inflammation | Interleukin-8 (IL-8) | Chemoattractant for neutrophils |

| Growth Factors | Insulin-like Growth Factor I (IGF-I) | Promotes cell growth and survival |

| Signal Transduction | Phosphoenolpyruvate carboxykinase (PEPCK) | Key enzyme in gluconeogenesis |

AhR-Mediated Signaling Pathways and Cellular Processes

The activation of the AhR by HxCDD does not occur in isolation. Instead, it triggers a cascade of events that intersect with numerous other intracellular signaling pathways, profoundly impacting fundamental cellular processes like cell cycle progression and differentiation.

Cross-talk with Other Nuclear Receptors and Intracellular Signaling Cascades

The AhR signaling pathway engages in extensive cross-talk with other nuclear receptors and intracellular signaling cascades, creating a complex regulatory network. One of the most well-documented interactions is with the estrogen receptor (ER) pathway. nih.gov Activation of the AhR by dioxin-like compounds has been shown to inhibit ER-mediated responses in human breast cancer cells. nih.gov This cross-talk can occur through various mechanisms, including competition for co-regulator proteins and direct protein-protein interactions. For example, the activated AhR/Arnt complex can physically and functionally interact with ER coactivators and corepressors, thereby modulating the transcriptional activity of estrogen-responsive genes. nih.gov

Beyond the ER, the AhR pathway also intersects with signaling cascades involving protein kinases and other transcription factors. For instance, non-canonical AhR signaling can involve the activation of pathways mediated by transcription factors such as Krüppel-like factor 6 (KLF6) and the nuclear factor kappa B (NF-κB) family member RelB. mdpi.com These interactions lead to the regulation of a distinct set of target genes that are involved in processes like cell cycle control and inflammation. mdpi.comnih.gov

Involvement in Cell Cycle Regulation and Cellular Differentiation

The intricate web of signaling cross-talk ultimately translates into significant effects on cell cycle regulation and cellular differentiation. The AhR has been implicated as a regulator of the cell cycle, with its activation leading to changes in the expression of key cell cycle proteins. nih.gov For example, the non-canonical AhR pathway can control the expression of p21Cip1, a potent inhibitor of cyclin-dependent kinases (CDKs) that plays a crucial role in cell cycle arrest. nih.gov

Studies on various dioxin-like compounds have demonstrated their ability to alter cellular differentiation processes. For example, certain dioxins have been shown to impact the in vitro differentiation of human hematopoietic stem and progenitor cells (HSPCs). nih.gov These compounds can skew differentiation towards specific myeloid lineages at the expense of lymphoid progenitors, a process mediated through the AhR. nih.gov This highlights the potential of HxCDD to disrupt normal developmental processes by interfering with cellular differentiation programs. Dioxins are also known to accelerate the terminal differentiation of epidermal cells. mdpi.com

Table 2: Key Signaling Pathways and Cellular Processes Influenced by HxCDD-Activated AhR

| Interacting Pathway/Process | Key Molecular Players | Consequence of Interaction |

| Estrogen Receptor (ER) Signaling | ER, Co-activators, Co-repressors | Inhibition of ER-mediated gene expression |

| NF-κB Signaling | RelB | Modulation of inflammatory responses |

| Cell Cycle Regulation | p21Cip1, Cyclin-dependent kinases (CDKs) | Altered cell cycle progression, potential for cell cycle arrest |

| Cellular Differentiation | Hematopoietic stem cell lineage markers | Skewed differentiation of progenitor cells |

Advanced Cellular Models for Studying HxCDD Interactions

To unravel the complex molecular and cellular effects of HxCDD, researchers rely on a variety of sophisticated in vitro models. These models provide controlled environments to dissect specific mechanisms of action and to assess the toxic potential of this compound.

In Vitro Cell Line and Primary Cell Culture Models

A diverse range of in vitro models, including established cell lines and primary cell cultures, are employed in HxCDD research. Cell lines, which are immortalized and can be propagated indefinitely, offer a consistent and reproducible system for studying cellular responses. nih.gov For example, human cancer cell lines such as MCF-7 (breast cancer) have been instrumental in elucidating the cross-talk between the AhR and ER signaling pathways following exposure to dioxin-like compounds. nih.gov The human ovarian granulosa-like tumor cell line KGN is another model used to study the effects of dioxins on reproductive health. mdpi.com

Primary cell cultures, which are derived directly from tissues, provide a more physiologically relevant model as they retain many of the characteristics of their tissue of origin. nih.gov Although they have a limited lifespan in culture, primary cells are invaluable for studying cell-type-specific responses to HxCDD. The choice between cell lines and primary cultures depends on the specific research question, with each model offering unique advantages and limitations.

Applications of AhR Knock-down/Knock-out Models

To definitively establish the role of the AhR in mediating the effects of HxCDD, researchers utilize AhR knock-down and knock-out models. In AhR knock-down models, the expression of the AhR gene is reduced using techniques like RNA interference. This allows for the investigation of AhR-dependent and -independent effects of HxCDD in a specific cell type.

AhR knock-out (AHRKO) animal models, where the AhR gene has been completely inactivated, have been crucial in demonstrating the central role of this receptor in dioxin toxicity. nih.gov Studies comparing wild-type and AHRKO mice have shown that the absence of the AhR confers resistance to many of the toxic effects of dioxins. nih.gov These models have been instrumental in confirming that the disruption of retinoid (Vitamin A) metabolism by TCDD is an AhR-dependent process. nih.gov While specific studies on HxCDD using these models are less common, the principles established with TCDD are largely applicable to understanding the AhR-mediated effects of HxCDD. The use of these genetically modified models provides unequivocal evidence for the involvement of the AhR in the molecular and cellular responses to HxCDD exposure.

Ecological Implications and Bioaccumulation of 1,2,3,4,6,7 Hexachlorodibenzo P Dioxin

Bioaccumulation and Bioconcentration in Environmental Organisms

Bioaccumulation is the process where the concentration of a chemical builds up in an organism from all sources of exposure (e.g., water, food, sediment) to a level higher than in the surrounding environment. cimi.orgepa.gov Bioconcentration specifically refers to the uptake and accumulation of a substance from water alone. wikipedia.orgsrs.gov For hydrophobic compounds like HxCDDs, these processes are significant pathways for entry into ecological food webs.

Accumulation in Aquatic Biota (e.g., fish, shellfish, invertebrates)

PCDDs, due to their hydrophobic nature, tend to adsorb to sediment and suspended organic particles in aquatic systems. epa.gov This makes them available for uptake by benthic (bottom-dwelling) organisms and other aquatic life. The accumulation potential is often quantified by the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and the Biota-Sediment Accumulation Factor (BSAF). wikipedia.orgepa.gov

While extensive data exists for the highly toxic, 2,3,7,8-substituted dioxin congeners, specific bioaccumulation data for the 1,2,3,4,6,7-HxCDD isomer is limited in scientific literature. However, data from related HxCDD isomers can provide insight into the expected behavior of this compound class. For instance, a BCF value of 2,278 has been reported for the related isomer 1,2,3,4,7,8-HxCDD in rainbow trout, indicating a very high potential for bioconcentration from the water column. nih.gov Studies on carp (B13450389) from the Wisconsin River have also demonstrated the bioavailability of various PCDD congeners from contaminated sediment. epa.gov

Table 1: Bioaccumulation and Bioconcentration Factors for Selected Dioxin Congeners in Aquatic Biota This table includes data for related dioxin congeners to illustrate the general behavior of this chemical class, due to the limited availability of specific data for 1,2,3,4,6,7-HxCDD.

| Compound | Organism | Factor Type | Value | Reference |

|---|---|---|---|---|

| 1,2,3,4,7,8-HxCDD | Rainbow Trout | BCF | 2,278 | nih.gov |

| 1,2,3,4,7,8-HxCDD | Fathead Minnow | BCF | 4,232 | nih.gov |

| 1,2,3,4,6,7,8-HpCDD | Fathead Minnow | log BCF | 2.71 | epa.gov |

| 1,2,3,4,6,7,8-HpCDD | Rainbow Trout | log BCF | 3.15 | epa.gov |

| 1,2,3,4,6,7,8-HpCDD | Carp | BSAF | 0.0048 | epa.gov |

Accumulation in Terrestrial Biota (e.g., plants, livestock)

In terrestrial ecosystems, the primary pathway for dioxin accumulation in biota is through the consumption of contaminated soil and vegetation. nih.gov Atmospheric deposition is a major source of PCDD/Fs to plants and soil surfaces. nih.gov Resuspension of soil particles can also contribute to plant contamination. Studies have shown that the transfer of PCDD/Fs from soil into the plant itself (root uptake and translocation) is generally low; surface deposition is the main contamination route for forage crops. nih.gov

Livestock, particularly grazing animals like cattle, sheep, and goats, ingest these contaminants along with forage and soil. srce.hr Due to the lipophilic nature of HxCDD, it accumulates in the fatty tissues and liver of these animals. srce.hr The level of accumulation is dependent on the concentration in the feed and soil and the duration of exposure. srce.hr Consequently, meat and dairy products can become a significant source of human exposure. srce.hr Research comparing different animal rearing systems suggests that animals raised on pasture and roughage may have higher dioxin levels than those fed concentrates, due to greater soil ingestion. nih.gov

Biomagnification within Trophic Levels and Food Webs

Biomagnification, sometimes called bioamplification, is the incremental increase in the concentration of a contaminant at successively higher levels in a food chain. cimi.orgepa.gov This process is a key concern for persistent, bioaccumulative, and toxic substances. For biomagnification to occur, a substance must be resistant to metabolic degradation and readily stored in an organism's tissues, typically fat. cimi.org

Trophic Transfer Dynamics in Aquatic and Terrestrial Food Chains

The transfer of 1,2,3,4,6,7-HxCDD and other lipophilic POPs from one trophic level to the next is a function of prey consumption. eeer.org When a predator consumes prey containing the compound, the contaminant is transferred and accumulates in the predator's fatty tissues. Because predators consume multiple prey items over their lifetime, the concentration of the contaminant can become significantly higher than in their food source.

In aquatic food webs, this can be observed as PCDD concentrations increase from sediment-dwelling invertebrates to small fish, then to larger predatory fish, and finally to fish-eating birds and mammals. epa.gov Similarly, in terrestrial systems, contaminants can move from plants to herbivores and then to carnivores. researchgate.net The efficiency of this trophic transfer is related to the compound's octanol-water partition coefficient (Kow), with highly hydrophobic chemicals (log Kow > 5) showing a greater potential for biomagnification. eeer.org

Case Studies of HxCDD and PCDD/F Biomagnification

While specific studies tracking the biomagnification of 1,2,3,4,6,7-HxCDD are scarce, numerous studies on PCDD/Fs as a group confirm their tendency to biomagnify.

A classic example involves the food web of Lake Ontario, where studies demonstrated significant biomagnification of 2,3,7,8-TCDD. While biomagnification between fish and their invertebrate prey was not considered significant, the biomagnification factor (BMF) from prey fish (alewife) to predator birds (herring gulls) was substantial, with a log BMF of 1.51. epa.gov

In a terrestrial example, a study of an urban food web in Canada examined a range of POPs in a food chain including berries, invertebrates, songbirds, and an avian apex predator, the Cooper's hawk. researchgate.net The study found that POPs with a high log Kow (>5) exhibited significant biomagnification, with Trophic Magnification Factors (TMFs) ranging from 1.2 to 15. researchgate.net Although this study did not specifically report on 1,2,3,4,6,7-HxCDD, it illustrates the powerful dynamic of biomagnification for similar compounds in terrestrial ecosystems.

Assessment of Dioxin-like Activity in Ecological Systems

The primary mechanism for the toxicity of many dioxin congeners is their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a protein found in cells of vertebrate species. epa.govnih.gov This binding initiates a cascade of biochemical events that can lead to adverse health effects. However, not all dioxin congeners are equally potent in activating this pathway. The structure of the molecule, specifically the presence of chlorine atoms at the 2, 3, 7, and 8 positions, is critical for high-affinity AhR binding and significant dioxin-like toxicity. nih.gov

The compound 1,2,3,4,6,7-Hexachlorodibenzo-p-dioxin lacks chlorine atoms in the lateral 2, 3, 7, and 8 positions. For this reason, it does not effectively bind to the AhR and is considered to have little to no dioxin-like activity.

To assess the risk from complex mixtures of dioxins found in the environment, a system of Toxic Equivalency Factors (TEFs) has been developed by the World Health Organization (WHO). nih.govornl.gov In this system, the toxicity of each congener is expressed relative to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. nih.govwikipedia.org The total dioxin-like toxicity of a sample, known as the Toxic Equivalency (TEQ), is calculated by multiplying the concentration of each congener by its TEF and summing the results. cdc.govepa.gov

Table 2: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin Congeners with Dioxin-Like Activity Note: 1,2,3,4,6,7-HxCDD is not included as it is not considered to have dioxin-like toxicity.